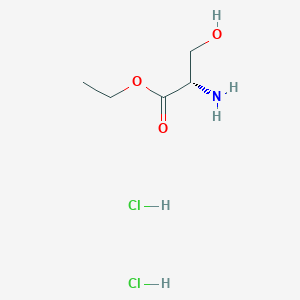

EthylL-serinatedihydrochloride

Description

BenchChem offers high-quality EthylL-serinatedihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about EthylL-serinatedihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H13Cl2NO3 |

|---|---|

Molecular Weight |

206.06 g/mol |

IUPAC Name |

ethyl (2S)-2-amino-3-hydroxypropanoate;dihydrochloride |

InChI |

InChI=1S/C5H11NO3.2ClH/c1-2-9-5(8)4(6)3-7;;/h4,7H,2-3,6H2,1H3;2*1H/t4-;;/m0../s1 |

InChI Key |

YKXWLZNINRRKAS-FHNDMYTFSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](CO)N.Cl.Cl |

Canonical SMILES |

CCOC(=O)C(CO)N.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of Amino Acid Ester Hydrochlorides

Executive Summary

Amino acid ester hydrochlorides are pivotal intermediates in pharmaceutical synthesis and serve as prodrugs to enhance the bioavailability of parent carboxylic acid drugs.[1][2][3] Their utility, however, is intrinsically linked to their stability. As salt forms of esters, these molecules are susceptible to a dual set of degradation pathways: hydrolysis of the ester linkage and disproportionation of the hydrochloride salt.[4][5] This guide provides a comprehensive framework for understanding, evaluating, and predicting the thermodynamic stability of these compounds. We will delve into the fundamental principles governing their degradation, explore the intrinsic and extrinsic factors that dictate their stability profile, and present detailed, field-proven experimental protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to ensure the quality, efficacy, and shelf-life of products derived from or containing amino acid ester hydrochlorides.

Fundamental Principles of Stability

A thorough understanding of the potential degradation pathways is the bedrock of any stability assessment. For amino acid ester hydrochlorides, the risks are twofold, involving both chemical and physical transformations.

Chemical Degradation Pathways

The primary routes of chemical instability are hydrolysis and salt disproportionation. These reactions lead to the formation of new chemical entities, directly impacting the purity and potency of the active substance.

-

Ester Hydrolysis: This is often the most significant degradation pathway. The ester bond is susceptible to cleavage by water, a reaction that can be catalyzed by both acid and base.[6][7]

-

Acid-Catalyzed Hydrolysis: The protonated α-amino group inherent in the hydrochloride salt creates an electron-withdrawing effect, which can destabilize the ester bond and make it more susceptible to nucleophilic attack by water.[1]

-

Base-Catalyzed Hydrolysis: Although the compound is a hydrochloride salt, micro-environmental pH changes or the presence of basic excipients can lead to the deprotonation of the α-amino group. The resulting free amine can then act as an intramolecular catalyst, significantly accelerating hydrolysis.[7]

-

-

Salt Disproportionation: This process involves the conversion of the salt form back to its unionized free base and the corresponding acid (hydrochloric acid).[4][5] In the solid state, this is typically mediated by ambient moisture, which can create a microenvironment where the free base is less soluble and precipitates, driving the equilibrium away from the salt form.[4] This is a critical failure mode in solid dosage forms, as it can negate the solubility and bioavailability advantages conferred by salt formation.[5]

Physical Stability Considerations

Physical changes, while not altering the chemical identity of the molecule, can profoundly affect bulk properties, processability, and bioavailability.

-

Hygroscopicity: The tendency of a substance to absorb moisture from the atmosphere is a critical parameter.[8] Absorbed water can act as a plasticizer, increasing molecular mobility and accelerating degradation reactions. It is also a direct reactant in hydrolysis and a mediator for salt disproportionation.[4]

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphs) can impact its thermodynamic stability. Different polymorphs exhibit different lattice energies, which in turn affect their melting points, solubilities, and chemical reactivity. A transition from a metastable to a more stable polymorph during storage can alter the drug product's performance.

Core Factors Influencing Stability

The stability of an amino acid ester hydrochloride is not an immutable property but is rather the result of a complex interplay between its molecular structure and its environment.

Intrinsic Factors (Molecular Structure)

-

Amino Acid Side Chain (R-group): The nature of the amino acid's side chain exerts powerful steric and electronic effects.

-

Steric Hindrance: Bulky side chains (e.g., Valine, Leucine) can physically obstruct the approach of a water molecule to the ester's carbonyl carbon, thereby slowing the rate of hydrolysis compared to less hindered side chains like Glycine.

-

Electronic Effects: Electron-withdrawing or -donating properties of the side chain can influence the electrophilicity of the carbonyl carbon, modulating its reactivity.[1]

-

-

Ester Group (R'): Similar to the side chain, the size and nature of the alcohol moiety are critical. Methyl esters tend to hydrolyze more rapidly than ethyl esters, which in turn are less stable than bulky tert-butyl esters, due to increased steric hindrance.[7]

Extrinsic Factors (Environmental & Formulation)

-

Temperature: As with most chemical reactions, rates of degradation increase with temperature. The quantitative relationship can often be modeled using the Arrhenius equation to predict shelf-life at different storage conditions.

-

pH and Moisture: As discussed, water is a key reactant and mediator. The pH of the local environment is paramount; formulation components like acidic or basic excipients can create microenvironments that either promote or inhibit specific degradation pathways.[4][5]

The relationship between these factors can be visualized as a network of influences culminating in the overall stability profile of the compound.

Caption: Factors influencing the stability of amino acid ester hydrochlorides.

Experimental Assessment of Thermodynamic Stability

A multi-faceted approach is required to comprehensively characterize stability. No single technique can provide all the necessary information. The most robust strategy involves combining a direct measure of degradation energy (calorimetry) with a quantitative analysis of chemical changes (chromatography).

Isothermal Microcalorimetry (IMC)

Expertise & Experience: Isothermal microcalorimetry is an exceptionally powerful, non-destructive technique for assessing stability in real-time and under relevant storage conditions.[9] It directly measures the heat flow (in microwatts) produced or consumed by any active chemical or physical process within the sample.[10] This provides a direct, real-time kinetic profile of degradation without the need for accelerated aging studies, which can sometimes induce irrelevant degradation pathways. The choice to use IMC is driven by its unparalleled sensitivity, allowing for the detection of processes that occur at rates of only a few percent per year.[9]

Trustworthiness: The protocol is self-validating because the output—a continuous heat flow signal—is a direct measure of all energetic processes occurring. A stable, baseline signal close to zero confirms the absence of degradation, while a consistent exothermic (heat-producing) or endothermic (heat-consuming) signal is a definitive indicator of instability.

-

Sample Preparation:

-

Accurately weigh 50-100 mg of the amino acid ester hydrochloride into a clean, dry 4 mL glass ampoule.

-

To assess stability at a specific relative humidity (RH), a second, smaller vial containing a saturated salt solution (e.g., NaCl for 75% RH) is placed inside the main ampoule.

-

Seal the ampoule hermetically. This ensures that any measured heat flow originates solely from the sample.

-

Prepare an identical reference ampoule containing an inert material (e.g., glass beads) of similar mass and heat capacity.

-

-

Instrument Setup & Equilibration:

-

Set the TAM (Thermal Activity Monitor) or similar isothermal microcalorimeter to the desired experimental temperature (e.g., 25°C or 40°C). Allow the instrument to stabilize for at least 12 hours.

-

Place the sample and reference ampoules into the loading position of the calorimeter.

-

-

Data Acquisition:

-

Lower the ampoules into the equilibration position and allow them to thermally equilibrate for at least 45-60 minutes. This step is critical to dissipate any heat generated from handling.[9]

-

Move the ampoules into the measurement position.

-

Record the heat flow signal (μW) as a function of time. The measurement should continue until a stable baseline or a clear trend is established, typically over 24-72 hours.

-

-

Data Interpretation:

-

The initial part of the signal may show disturbances from sample insertion; this data should be excluded from kinetic analysis.

-

A stable, non-zero heat flow is indicative of a zero-order degradation process. The magnitude of this heat flow is directly proportional to the reaction rate.

-

The total heat produced over the experiment (by integrating the heat flow curve) corresponds to the total enthalpy change of the degradation reaction.

-

Caption: Experimental workflow for Isothermal Microcalorimetry (IMC).

Thermal Analysis (DSC & TGA)

Expertise & Experience: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are complementary techniques used to probe the thermal stability and solid-state properties of a material.[11][12] We use DSC to identify the melting point, which is an indicator of lattice energy, and to detect exothermic decomposition events.[12][13] TGA is run concurrently or sequentially to precisely measure mass loss associated with dehydration, desolvation, or the loss of volatile components like HCl, which can be indicative of disproportionation followed by decomposition.[11]

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or ceramic pan.

-

Instrument Setup: Place the sample pan in the instrument.

-

Data Acquisition:

-

Heat the sample under a controlled nitrogen atmosphere (to prevent oxidative degradation).

-

Use a linear heating ramp, typically 10°C/min, from ambient temperature to a temperature beyond the decomposition point (e.g., 25°C to 300°C).

-

Simultaneously record the heat flow (DSC) and the percentage mass change (TGA).

-

-

Data Interpretation:

-

TGA Thermogram: A step-down in the curve indicates mass loss. The temperature at which this occurs and the percentage of mass lost provide clues to the process (e.g., a mass loss corresponding to one mole of water before melting suggests a hydrate).

-

DSC Thermogram: Sharp endotherms typically represent melting points.[12] Broad endotherms can indicate dehydration. Sharp or broad exotherms indicate decomposition events.

-

Stability-Indicating HPLC Method

Expertise & Experience: While calorimetry reveals that a reaction is occurring and at what rate, it does not identify the products. A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate, identify, and quantify the parent amino acid ester hydrochloride from its potential degradants (e.g., the parent amino acid and the corresponding alcohol).

Trustworthiness: The method is considered self-validating when forced degradation studies (e.g., exposure to strong acid, base, peroxide, heat, and light) demonstrate that all resulting degradation products are fully resolved from the main peak and from each other.

-

Column and Mobile Phase Screening:

-

Start with a robust reversed-phase column (e.g., C18).

-

Screen various mobile phase compositions (e.g., acetonitrile/water, methanol/water) with a suitable buffer (e.g., phosphate or acetate) to achieve optimal separation.

-

-

Forced Degradation Studies:

-

Expose separate solutions of the drug substance to: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat (60°C), and UV light.

-

Analyze the stressed samples by HPLC.

-

-

Method Optimization:

-

Adjust the gradient, flow rate, and mobile phase composition to ensure baseline separation between the parent peak and all degradant peaks generated during forced degradation.

-

Use a photodiode array (PDA) detector to check for peak purity, confirming that no co-eluting peaks are present.

-

-

Validation:

-

Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

-

Data Synthesis and Interpretation

The true power of this analytical approach lies in the synthesis of data from multiple techniques.

| Parameter | Isothermal Microcalorimetry (IMC) | Differential Scanning Calorimetry (DSC) | Thermogravimetric Analysis (TGA) | High-Performance Liquid Chromatography (HPLC) |

| Primary Measurement | Heat Flow (μW) vs. Time | Heat Flow vs. Temperature | Mass % vs. Temperature | Absorbance vs. Retention Time |

| Key Information | Real-time degradation rate, total reaction enthalpy | Melting point, decomposition temperature, polymorphism | Mass loss due to dehydration or volatilization | Purity, identity and quantity of degradants |

| Application | Long-term stability prediction under storage conditions | Solid-state characterization, thermal hazard assessment | Quantification of volatile components, dehydration events | Routine quality control, stability testing, impurity profiling |

By correlating the heat flow from IMC with the rate of degradant formation measured by HPLC, one can calculate the specific enthalpy of the degradation reaction (ΔH, in kJ/mol). This thermodynamic value is a fundamental property of the degradation process and can be used in advanced modeling to predict stability under a wide range of conditions with a high degree of confidence. For instance, if IMC at 40°C shows a constant heat flow of 5 μW for a 100 mg sample, and HPLC analysis of the same sample after 72 hours shows 0.5% formation of the hydrolyzed amino acid, a direct quantitative link between the energetic output and the chemical change can be established.

Conclusion

The thermodynamic stability of amino acid ester hydrochlorides is a critical quality attribute that demands a rigorous and multi-faceted analytical approach. A strategy built on the foundation of highly sensitive Isothermal Microcalorimetry, complemented by traditional thermal analysis and validated chromatographic methods, provides the most comprehensive and reliable assessment. This integrated methodology empowers researchers to move beyond simple pass/fail criteria, enabling a deep, mechanistic understanding of degradation pathways. Such insights are invaluable for selecting stable candidates, designing robust formulations, and confidently predicting product shelf-life, ultimately accelerating the drug development process and ensuring patient safety.

References

- Hay, R. W., Porter, L. J., & Morris, P. J. (n.d.). THE BASIC HYDROLYSIS OF AMINO ACID ESTERS. ConnectSci.

- Kinetics of base hydrolysis of α-amino acid esters catalyzed by [Pd(Et4en)(H2O)2]2+. (2010).

- Kinetics of hydrolysis of coordinated a-amino acid esters in aqueous... (n.d.).

-

Runge, F. E., & Heger, R. (2000). Use of microcalorimetry in monitoring stability studies. Example: vitamin A esters. Journal of Agricultural and Food Chemistry. [Link]

- Isothermal Microcalorimetry: Pharmaceutical Applications of Microcalorimetry. (n.d.). TA Instruments.

- Isothermal Microcalorimetry for Pharmaceutical Stability Assessment. (n.d.). TA Instruments.

-

Isothermal microcalorimetry. (n.d.). Wikipedia. [Link]

-

Rai, V., & Mahajan, S. (2018). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Pharmaceutical Research. [Link]

-

Solid state characterization, solubility, intrinsic dissolution and stability behavior of allopurinol hydrochloride salt. (n.d.). ResearchGate. [Link]

-

Li, S., & Chen, X. (2016). Stability of pharmaceutical salts in solid oral dosage forms. Journal of Pharmaceutical Analysis. [Link]

-

Chilukuri, D. M., & Crooks, P. A. (2005). Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. Journal of Pharmaceutical Sciences. [Link]

-

Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. (2023). Molecules. [Link]

-

New experimental melting properties as access for predicting amino-acid solubility. (n.d.). Royal Society of Chemistry. [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters. (2008). Molecules. [Link]

- Amino acid methyl ester hydrochloride preparation. (n.d.).

Sources

- 1. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]

- 4. conservancy.umn.edu [conservancy.umn.edu]

- 5. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. connectsci.au [connectsci.au]

- 8. Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isothermal microcalorimetry - Wikipedia [en.wikipedia.org]

- 10. freethinktech.com [freethinktech.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the pKa Values of Ethyl L-Serinate Dihydrochloride in Solution

Executive Summary

For researchers, medicinal chemists, and drug development professionals, a profound understanding of a molecule's physicochemical properties is paramount. The acid dissociation constant, or pKa, is a critical parameter that governs the ionization state of a molecule at a given pH. This, in turn, dictates fundamental properties such as aqueous solubility, lipophilicity, membrane permeability, and interaction with biological targets. This guide provides a comprehensive technical overview of the pKa values of Ethyl L-serinate Dihydrochloride, a key amino acid derivative used in synthetic chemistry and as a building block for more complex molecules.

This document moves beyond a simple statement of values, offering an in-depth exploration of the underlying chemical principles, robust experimental methodologies for determination, and the significant impact of structural modifications on acidity. Detailed, field-proven protocols for both potentiometric and spectrophotometric titration are provided, alongside an introduction to computational prediction methods. By understanding the "why" behind the experimental choices and the data, scientists can better predict molecular behavior, optimize reaction conditions, and design more effective pharmaceutical agents.

Theoretical Framework: Understanding the Acidity of Ethyl L-Serinate

Ethyl L-serinate is the ethyl ester of the amino acid L-serine. The "dihydrochloride" salt form indicates that two basic sites on the molecule have been protonated and are associated with two chloride counter-ions. The primary ionizable group of interest under typical physiological and experimental conditions is the α-amino group, which exists in its protonated ammonium form (–NH₃⁺) at low pH.

The Concept of pKa

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution.[1] It is the specific pH at which the concentrations of the protonated (acidic) and deprotonated (basic) forms of an ionizable group are equal.[2][3] For the α-ammonium group of ethyl L-serinate, the equilibrium can be represented as:

R-NH₃⁺ + H₂O ⇌ R-NH₂ + H₃O⁺

The pKa value for this equilibrium dictates the proportion of the charged (R-NH₃⁺) versus the neutral (R-NH₂) form at any given pH. This ratio is crucial for predicting the molecule's behavior in different environments.

The Inductive Effect of Esterification on pKa

To estimate the pKa of the α-ammonium group in ethyl L-serinate, we must first consider the parent amino acid, L-serine. The pKa of the α-ammonium group (pKa₂) in L-serine is approximately 9.15.[4] In the zwitterionic form of serine, the negatively charged carboxylate group (–COO⁻) provides an electrostatic stabilizing effect on the nearby positively charged ammonium group (–NH₃⁺), making it less acidic (i.e., holding onto its proton more tightly).

However, in ethyl L-serinate, the carboxylic acid is esterified (–COOCH₂CH₃). This ester group is electron-withdrawing but, crucially, is not negatively charged. The removal of the carboxylate's negative charge destabilizes the protonated α-ammonium group. This is a significant inductive effect that makes the ammonium group a stronger acid, meaning it will donate its proton more readily.

Consequently, the pKa of the α-ammonium group in ethyl L-serinate is expected to be substantially lower than that of L-serine. This trend is well-documented for other amino acid esters:

| Compound | pKa of α-NH₃⁺ | Change (ΔpKa) |

| Glycine | ~9.60[5][6] | - |

| Glycine Ethyl Ester | ~7.6[7] | ~ -2.0 |

| Alanine | ~9.69[4][8] | - |

| Alanine Ethyl Ester | ~7.7 (estimated) | ~ -2.0 |

| L-Serine | ~9.15 [4] | - |

| Ethyl L-Serinate | ~7.0 - 7.5 (Estimated) | ~ -1.6 to -2.1 |

Based on this established trend, the pKa of the α-ammonium group of ethyl L-serinate is estimated to be in the range of 7.0 to 7.5. The primary focus of this guide will be the experimental determination of this specific pKa value.

Speciation Diagram

The protonation state of ethyl L-serinate is directly dependent on the pH of the solution, governed by its pKa value.

Caption: Acid-base equilibrium of ethyl L-serinate in aqueous solution.

Experimental Determination of pKa

The most reliable methods for pKa determination are experimental. Potentiometric titration is the gold standard due to its precision and direct measurement of pH. Spectrophotometric methods offer an alternative, particularly if the compound possesses a chromophore that changes with protonation state.

Method 1: Potentiometric Titration

Potentiometric titration involves monitoring the pH of a solution containing the analyte as a titrant of known concentration (typically a strong base like NaOH) is incrementally added. The pKa is determined from the midpoint of the buffering region on the resulting titration curve.[9][10]

Protocol: Potentiometric Titration of Ethyl L-Serinate Dihydrochloride

A. Materials and Reagents:

-

Ethyl L-serinate dihydrochloride (high purity)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Deionized, CO₂-free water

-

pH buffer standards (e.g., pH 4.01, 7.00, 10.01)

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

50 mL burette (Class A)

-

Beakers and volumetric flasks

B. Step-by-Step Procedure:

-

Instrument Calibration: Calibrate the pH meter using the standard buffers according to the manufacturer's instructions. Ensure the calibration slope is between 95-105%.

-

Sample Preparation: Accurately weigh approximately 0.5 mmol of ethyl L-serinate dihydrochloride and dissolve it in ~40 mL of CO₂-free deionized water in a 100 mL beaker.

-

Initial Acidification (Rationale): Since the starting material is a dihydrochloride salt, the initial pH will be acidic. To ensure the titration starts with the α-ammonium group fully protonated, the initial pH should be at least 2 pH units below the expected pKa. If the initial pH is not below ~5.0, add a small, known volume of 0.1 M HCl.

-

Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the electrode bulb is not in the path of the stirrer.

-

Titration Execution:

-

Record the initial pH of the solution.

-

Begin adding the 0.1 M NaOH titrant in small increments (e.g., 0.2 mL).

-

After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.

-

As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., to 0.05 mL or dropwise) to obtain a high-resolution curve.

-

Continue the titration until the pH is at least 2 units above the expected pKa (e.g., pH > 9.5).

-

C. Data Analysis:

-

Titration Curve: Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis). This will generate a sigmoidal curve.

-

Equivalence Point (Vₑ): Determine the equivalence point, which is the point of maximum slope on the curve. This can be identified more accurately by plotting the first derivative (ΔpH/ΔV vs. V) or the second derivative (Δ²pH/ΔV² vs. V). The peak of the first derivative plot corresponds to Vₑ.

-

pKa Determination: The pKa is the pH at the half-equivalence point (Vₑ/2).[9] Locate the volume corresponding to Vₑ/2 on the x-axis of the original titration curve and find the corresponding pH on the y-axis. This pH value is the experimental pKa.

Caption: Workflow for pKa determination via potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This method is viable if the protonated and deprotonated forms of the molecule exhibit different molar absorptivities at a specific wavelength.[11] While ethyl L-serinate itself lacks a strong chromophore, subtle changes in the UV region due to the amino group's electronic environment may be detectable. This method is generally less direct than potentiometry for non-chromophoric compounds but can be effective.[12][13]

Protocol: Spectrophotometric pKa Determination

A. Materials and Reagents:

-

Ethyl L-serinate dihydrochloride

-

A series of buffer solutions with known pH values spanning the estimated pKa range (e.g., from pH 6.0 to 9.0 in 0.2-0.5 pH unit increments).

-

Strongly acidic (e.g., pH 2) and strongly basic (e.g., pH 11) solutions.

-

UV-Vis Spectrophotometer and quartz cuvettes.

B. Step-by-Step Procedure:

-

Determine Analytical Wavelengths:

-

Prepare two solutions of ethyl L-serinate at a fixed concentration: one in the acidic solution (pH 2, fully protonated form) and one in the basic solution (pH 11, fully deprotonated form).

-

Scan the UV spectrum (e.g., 200-300 nm) for both solutions.

-

Identify a wavelength (λₘₐₓ) where the absorbance difference between the acidic (A_H A) and basic (A_A⁻) forms is maximal.[14]

-

-

Prepare Sample Series: Prepare a series of solutions by dissolving a precise, identical amount of ethyl L-serinate in each of the buffer solutions prepared in step A.

-

Measure Absorbance: Measure the absorbance of each buffered solution at the predetermined analytical wavelength (λₘₐₓ).

-

Data Analysis:

-

Plot the measured absorbance (y-axis) against the buffer pH (x-axis). This should yield a sigmoidal curve.[15]

-

The pKa is the pH at the inflection point of this curve, which corresponds to the pH where the absorbance is halfway between the minimum (A_H A) and maximum (A_A⁻) absorbance values.[14]

-

Alternatively, use the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log [ (A - A_A⁻) / (A_H A - A) ] where A is the absorbance at a given pH. A plot of log[ (A - A_A⁻) / (A_H A - A) ] vs. pH will yield a straight line with the pKa as the x-intercept.

-

Caption: Workflow for pKa determination via UV-Vis spectrophotometry.

Applications in Research and Drug Development

The pKa of the α-ammonium group of ethyl L-serinate directly influences its behavior in biological and chemical systems.

-

Solubility and Formulation: At pH values below its pKa (~7.0-7.5), the molecule will be predominantly in its protonated, cationic form, which is generally more soluble in aqueous media. This is critical for developing stable, injectable formulations.

-

Lipophilicity and Permeability: The neutral, deprotonated form (present at pH > pKa) is more lipophilic and thus more capable of crossing biological membranes, such as the blood-brain barrier or intestinal wall. Understanding the pKa allows for the prediction of absorption and distribution (ADME properties).

-

Chemical Synthesis: As a building block in peptide synthesis, the protonation state of the amino group dictates its nucleophilicity. Reactions are often carried out under basic conditions to deprotonate the amine, making it an effective nucleophile.

-

Drug-Target Interactions: If ethyl L-serinate is part of a larger pharmacophore, its ability to form hydrogen bonds or ionic interactions with a target receptor or enzyme active site will depend on its protonation state, which is governed by its pKa and the local pH of the binding pocket.

Conclusion

References

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

-

Anonymous. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]

-

Vargas, C., et al. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. Retrieved from [Link]

-

The Chemist. (2022). How to find Pka of compound using UV visible spectroscopy. YouTube. Retrieved from [Link]

-

Oreate AI. (2026). Understanding the pKa Values of Alanine: A Deep Dive Into Its Chemistry. Oreate AI Blog. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12176, Glycine ethyl ester. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved from [Link]

-

El-Ries, M. A., et al. (1996). Titrimetric Determinations of Some Amino Acids. ResearchGate. Retrieved from [Link]

-

Pearson. (n.d.). Glycine has pKa values of 2.34 and 9.60. At what pH does glycine.... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Determining the pKa's of glycine. Retrieved from [Link]

-

Belal, F., et al. (1995). Differential electrolytic potentiometric determination of some amino acids in dosage forms. PubMed. Retrieved from [Link]

-

Magalhães, M. C. (2012). Potenciometric pH titration of glycine - non-linear regression in the biological chemistry laboratory. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). β-Alanine ethyl ester. Retrieved from [Link]

-

Anonymous. (n.d.). Titration of Amino Acids Lab Con. Scribd. Retrieved from [Link]

-

Anonymous. (n.d.). Glycine pKa and Isoelectric Point Analysis. Scribd. Retrieved from [Link]

-

Dr. S. Supriya. (2022). pKa Values of Glycine. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76507, L-Alanine ethyl ester. Retrieved from [Link]

-

Peptideweb.com. (n.d.). pKa and pI values of amino acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724186, Ethyl serinate. Retrieved from [Link]

-

Biochemistry Serye. (2021). Titration of Amino Acids Experiment - Complete Video. YouTube. Retrieved from [Link]

-

Bozeman Science. (2014). Acid-Base Equilibrium. YouTube. Retrieved from [Link]

-

University of California, Davis. (n.d.). Chapter 8, Acid-base equilibria. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724185, L-Serine, ethyl ester, hydrochloride (1:1). Retrieved from [Link]

-

Riverside Local Schools. (n.d.). Acid-Base Equilibria. Retrieved from [Link]

Sources

- 1. bu.edu [bu.edu]

- 2. youtube.com [youtube.com]

- 3. riversidelocalschools.com [riversidelocalschools.com]

- 4. peptideweb.com [peptideweb.com]

- 5. Glycine has pKa values of 2.34 and 9.60. At what pH does glycine ... | Study Prep in Pearson+ [pearson.com]

- 6. scribd.com [scribd.com]

- 7. Glycine ethyl ester | C4H9NO2 | CID 12176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Understanding the pKa Values of Alanine: A Deep Dive Into Its Chemistry - Oreate AI Blog [oreateai.com]

- 9. edu.rsc.org [edu.rsc.org]

- 10. Potenciometric pH titration of glycine [regressioninbiologicalchemistry.weebly.com]

- 11. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 12. mt.com [mt.com]

- 13. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 14. m.youtube.com [m.youtube.com]

- 15. ishigirl.tripod.com [ishigirl.tripod.com]

A Technical Guide to the Stereoisomers of Serine Ethyl Ester: L vs. D

This guide provides an in-depth technical examination of L-serine ethyl ester and D-serine ethyl ester, two stereoisomers with identical chemical formulas but profoundly different biological functions. Designed for researchers, scientists, and drug development professionals, this document elucidates the core physicochemical and biological distinctions, outlines methodologies for their differentiation and synthesis, and explores their respective applications in the scientific landscape.

Introduction: The Significance of Chirality in Serine Derivatives

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in biology and pharmacology. The amino acid serine exists as two such enantiomers: L-serine, the proteinogenic form incorporated into polypeptides, and D-serine, a crucial neuromodulator primarily found in the central nervous system. Esterification of these enantiomers with ethanol yields L-serine ethyl ester and D-serine ethyl ester, respectively. This modification enhances their lipophilicity, thereby improving membrane permeability and bioavailability—a critical factor in experimental and therapeutic contexts. While structurally almost identical, their stereochemical difference dictates their interaction with chiral biological machinery, leading to distinct metabolic fates and physiological effects.

Physicochemical Properties: A Comparative Analysis

The primary physical distinction between L- and D-serine ethyl ester lies in their interaction with plane-polarized light. As enantiomers, they rotate light in equal but opposite directions. This property, known as optical activity, is a cornerstone for their identification and quality control. Other physicochemical properties are generally identical due to their shared atomic composition and connectivity.

| Property | L-Serine Ethyl Ester | D-Serine Ethyl Ester |

| Molecular Formula | C5H11NO3 | C5H11NO3 |

| Molar Mass | 133.15 g/mol | 133.15 g/mol |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |

| Optical Rotation | Levorotatory (-) | Dextrorotatory (+) |

Biological Roles and Mechanisms of Action

The biological divergence of these isomers is absolute, stemming from the stereospecificity of enzymes and receptors.

L-Serine Ethyl Ester: A Prodrug for a Proteinogenic Amino Acid

L-serine ethyl ester primarily serves as a more bioavailable precursor to L-serine. Once it crosses cellular membranes, it is rapidly hydrolyzed by intracellular esterases to release L-serine. This L-serine then enters the cell's metabolic pool to be utilized in various pathways.

-

Protein Synthesis: L-serine is incorporated into proteins and peptides by ribosomes.

-

Metabolic Precursor: It is a key precursor for the synthesis of other amino acids like glycine and cysteine, as well as phospholipids such as phosphatidylserine.

The workflow from administration to utilization is a straightforward metabolic pathway.

Caption: Metabolic fate of L-Serine Ethyl Ester.

D-Serine Ethyl Ester: A Neuromodulatory Agent

In stark contrast, D-serine ethyl ester acts as a prodrug for D-serine, a critical co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors in the brain. The NMDA receptor is a key player in synaptic plasticity, learning, and memory. For the receptor to be activated by its primary agonist, glutamate, the co-agonist site must be occupied.

-

NMDA Receptor Modulation: By increasing the bioavailability of D-serine in the synaptic cleft, D-serine ethyl ester enhances NMDA receptor-mediated neurotransmission. This has profound implications for cognitive function and is an area of intense research for treating neurological and psychiatric disorders.

The mechanism involves delivery to the brain, hydrolysis, and subsequent action at the synapse.

Caption: Neuromodulatory action of D-Serine Ethyl Ester.

Analytical Differentiation: Protocols and Methodologies

Distinguishing between and quantifying L- and D-serine ethyl ester is critical for quality control in both research and manufacturing. The choice of method depends on the required sensitivity, resolution, and available instrumentation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Protocol: Chiral HPLC for Serine Ethyl Ester Enantiomers

-

Column: Chiral stationary phase column (e.g., a cyclodextrin-based or Pirkle-type column).

-

Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio must be optimized for the specific column to achieve baseline separation.

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Detection: UV detector at a low wavelength (e.g., 205-220 nm), as the molecule lacks a strong chromophore.

-

Sample Preparation: Dissolve a known quantity of the sample in the mobile phase. Ensure complete dissolution.

-

Injection: Inject a small volume (e.g., 10-20 µL) onto the column.

-

Analysis: The two enantiomers will elute at different times. The peak area is proportional to the concentration of each enantiomer. The enantiomeric excess (%ee) can be calculated from these areas.

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Columns

For volatile derivatives, GC-MS with a chiral capillary column offers excellent separation and definitive identification through mass fragmentation patterns.

Protocol: Chiral GC-MS Analysis

-

Derivatization (if necessary): While the ethyl ester increases volatility over the free amino acid, further derivatization of the amine group (e.g., with trifluoroacetic anhydride) can improve chromatographic performance.

-

Column: A chiral GC capillary column (e.g., Chirasil-Val).

-

Carrier Gas: Helium or Hydrogen.

-

Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 180°C) to ensure separation and elution.

-

Injection: Use a split/splitless injector.

-

Detection: Mass spectrometer operating in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

-

Analysis: Compare retention times and mass spectra to authenticated standards of L- and D-serine ethyl ester.

Polarimetry

This classical technique measures the angle of rotation of plane-polarized light caused by a solution of the chiral compound. It is primarily used for bulk analysis and to confirm the overall enantiomeric identity rather than for separating mixtures.

Protocol: Optical Rotation Measurement

-

Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., water or ethanol) at a precisely known concentration.

-

Instrumentation: Use a calibrated polarimeter.

-

Measurement: Place the sample solution in the polarimeter cell and measure the angle of rotation.

-

Calculation: The specific rotation is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.

-

Comparison: Compare the measured specific rotation to the literature value for the pure enantiomer. L-serine ethyl ester will have a negative value, and D-serine ethyl ester will have a positive value.

Synthesis and Manufacturing Considerations

The synthesis of enantiomerically pure serine ethyl esters typically starts from the corresponding enantiomer of serine. The primary challenge is to perform the esterification without causing racemization (conversion of one enantiomer into a mixture of both).

Common Synthetic Route: Fischer Esterification

This method involves treating the amino acid with an alcohol (ethanol) in the presence of a strong acid catalyst (e.g., hydrochloric acid or thionyl chloride).

-

Reaction Setup: Suspend L-serine or D-serine in an excess of anhydrous ethanol.

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., thionyl chloride). This in-situ generates HCl gas and avoids the addition of water.

-

Reflux: Heat the reaction mixture to reflux for several hours to drive the esterification to completion.

-

Workup: Remove the excess ethanol and catalyst under reduced pressure. The resulting product is often the hydrochloride salt.

-

Neutralization and Extraction: Dissolve the crude salt in water, neutralize with a base (e.g., sodium bicarbonate), and extract the free ester into an organic solvent (e.g., ethyl acetate).

-

Purification: Purify the final product by distillation or recrystallization.

The choice of catalyst and careful control of temperature are critical to prevent racemization and side reactions.

Applications in Research and Drug Development

L-Serine Ethyl Ester

-

Cell Culture: Used as a stabilized, cell-permeable source of L-serine in cell culture media to support protein synthesis and cellular metabolism.

-

Metabolic Studies: Employed as a tracer in metabolic flux analysis when isotopically labeled (e.g., with ¹³C or ¹⁵N).

D-Serine Ethyl Ester

-

Neuroscience Research: A key pharmacological tool to probe the function of NMDA receptors in vitro and in vivo. It is used to study synaptic plasticity, long-term potentiation (LTP), and excitotoxicity.

-

Drug Development: Investigated as a potential therapeutic for conditions associated with NMDA receptor hypofunction, such as schizophrenia, and age-related cognitive decline. Its enhanced ability to cross the blood-brain barrier compared to D-serine makes it an attractive drug candidate.

Conclusion

L-serine ethyl ester and D-serine ethyl ester are paradigmatic examples of how subtle changes in stereochemistry can lead to vast differences in biological function. While L-serine ethyl ester serves as a prodrug for a fundamental building block of life, D-serine ethyl ester is a potent neuromodulator with significant therapeutic potential. A thorough understanding of their distinct properties, coupled with robust analytical methods for their separation and identification, is essential for any researcher or developer working with these important molecules. The continued exploration of D-amino acid biology, facilitated by tools like D-serine ethyl ester, promises to unlock new avenues for treating complex neurological disorders.

References

-

Title: L-Serine - an under-recognized amino acid in the brain Source: ScienceDirect URL: [Link]

-

Title: L-Serine: a story of scientific serendipity Source: Bio-protocol URL: [Link]

-

Title: D-serine as a putative glial transmitter Source: Journal of Neurochemistry URL: [Link]

-

Title: D-Serine: A Neuromodulator and Its Role in Brain Development and Disease Source: Frontiers in Molecular Neuroscience URL: [Link]

-

Title: The role of D-serine in the treatment of schizophrenia Source: Schizophrenia Research URL: [Link]

Methodological & Application

synthesis of oxazoline derivatives using ethyl L-serinate dihydrochloride

Executive Summary

This guide details the synthesis of chiral 2-oxazoline derivatives utilizing Ethyl L-Serinate Dihydrochloride as the chiral pool precursor. Oxazolines are privileged structural motifs in medicinal chemistry (as pharmacophores) and asymmetric catalysis (as Bis-Oxazoline or "BOX" ligands).

While direct condensation with nitriles is possible, this protocol prioritizes the Two-Step Acylation-Cyclodehydration Route . This pathway offers superior control over the sensitive stereocenter at the

Strategic Considerations & Mechanism

The Precursor: Ethyl L-Serinate Dihydrochloride

-

Stability: The hydrochloride salt is used because the free amine of ethyl serinate is unstable and prone to dimerization (diketopiperazine formation) or hydrolysis upon storage.

-

Neutralization: The salt must be neutralized in situ or immediately prior to reaction. Incomplete neutralization inhibits acylation; excess strong base promotes racemization.

Reaction Pathway Selection

We utilize a dehydration strategy involving the activation of the serine hydroxyl group.

-

N-Acylation: Conversion of the amine to an amide using an acid chloride.

-

Activation: The primary alcohol is converted to a leaving group (Mesylate).

-

Cyclization: Intramolecular nucleophilic attack by the amide oxygen onto the activated methylene carbon, followed by proton abstraction.

Stereochemical Integrity:

The chiral center is located at the

Visual Workflow (Pathway Logic)

Figure 1: Step-wise conversion of Ethyl L-Serinate HCl to Oxazoline via Mesylate activation. Note the critical intermediate stability points.

Detailed Experimental Protocols

Protocol A: Preparation of N-Acyl Serine Ethyl Ester

Objective: To neutralize the HCl salt and install the side-chain substituent (

Reagents:

-

Ethyl L-Serinate

HCl ( -

Acid Chloride (

) ( -

Triethylamine (

) ( -

Dichloromethane (DCM) (Anhydrous, 0.2 M concentration)

Procedure:

-

Suspension: Charge a flame-dried round-bottom flask with Ethyl L-Serinate

HCl and anhydrous DCM under inert atmosphere ( -

Neutralization: Cool the suspension to

. Add -

Acylation: Add the Acid Chloride dropwise at

.-

Critical Control: Maintain temperature

to prevent exotherms that could degrade the ester.

-

-

Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with Ninhydrin or PMA).

-

Workup: Wash with

(to remove excess amine), saturated -

QC Check:

NMR should show the amide doublet (

Protocol B: Cyclodehydration to Oxazoline (The MsCl Method)

Objective: Mild cyclization.[1] This method avoids the high temperatures of the Witte-Seeliger reaction, preserving enantiopurity.

Reagents:

-

N-Acyl Serine Ester (from Protocol A) (

equiv) -

Methanesulfonyl Chloride (

) ( -

Triethylamine (

) ( -

DCM (0.1 M)

Procedure:

-

Activation: Dissolve the N-Acyl Serine Ester in dry DCM and cool to

(ice/salt bath). -

Mesylation: Add

followed by the dropwise addition of-

Observation: A white precipitate (

) will form immediately.

-

-

Cyclization: Stir at

for 1 hour, then allow to warm to RT. Stir for 12–24 hours. -

Quench: Pour into saturated

. -

Purification: Extract with DCM. The organic layer must be washed carefully.

-

Crucial Step: Oxazolines are sensitive to acid hydrolysis. Ensure the workup is neutral or slightly basic.

-

Chromatography: If column chromatography is needed, pre-treat the silica gel with 1%

in hexanes to deactivate acidic sites.

-

Quantitative Data Summary

| Parameter | Protocol A (Acylation) | Protocol B (Cyclization) | Notes |

| Temperature | Low temp prevents racemization. | ||

| Solvent | DCM (Anhydrous) | DCM (Anhydrous) | Water inhibits cyclization. |

| Base Equiv. | 2.2 | 2.5 | Excess base drives elimination/cyclization. |

| Typical Yield | 85–95% | 75–88% | Yield depends on steric bulk of R-group. |

| Chiral Retention | >98% ee | >95% ee | Verified by Chiral HPLC. |

Troubleshooting & Optimization (FAQ)

Q: My product has low optical rotation (low ee). What happened?

-

Cause 1: High temperature during cyclization. The oxazoline proton is acidic.

-

Cause 2: Extended exposure to excess base.

-

Solution: Use DAST (Diethylaminosulfur trifluoride) at

for cyclization if the substrate is extremely sensitive, although

Q: The yield is low, and I see hydrolysis products.

-

Cause: Silica gel acidity during purification.

-

Solution: Use neutral alumina or triethylamine-buffered silica. Store the product at

under inert gas; oxazolines hydrolyze to amino esters in moist air.

Q: Can I use the "One-Pot" Nitrile method instead?

-

Context: Yes, using

or -

Pros: Single step from the salt.

-

Cons: Requires reflux (chlorobenzene or toluene), which increases racemization risk. Recommended only for achiral or sterically robust substrates.

References

-

Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000).[1] Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168.

-

Powell, W. C., Evenson, G. E., & Walczak, M. A. (2025).[4] Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst.[4] Organic Syntheses, 102, 157–184.[4]

-

Witte, H., & Seeliger, W. (1974). Cyclische Imidsäureester aus Nitrilen und Aminoalkoholen (The Witte-Seeliger Reaction). Justus Liebigs Annalen der Chemie, 1974(6), 996–1009.

-

Held, I., von der Eltz, S., & Studer, A. (2014). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions.[6] Organic & Biomolecular Chemistry, 12, 9166-9173.

Sources

- 1. 2-Oxazoline synthesis [organic-chemistry.org]

- 2. mdpi.com [mdpi.com]

- 3. In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orgsyn.org [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

general procedure for N-protection of ethyl L-serinate dihydrochloride

Application Note: Strategic N-Terminal Protection of Ethyl L-Serinate Dihydrochloride

Strategic Overview & Scientific Rationale

The protection of Ethyl L-serinate dihydrochloride presents a specific set of chemoselective challenges distinct from simple aliphatic amines. Successful derivatization requires navigating three competing factors:

-

Salt Neutralization: The starting material is a hydrochloride salt (typically monohydrochloride, though dihydrochloride forms exist). The protonated amine (

) is non-nucleophilic.[1] Quantitative deprotonation is the rate-limiting prerequisite, requiring precise base stoichiometry. -

Chemoselectivity (N- vs. O-acylation): Serine contains a primary hydroxyl group (

).[1] While the amine is kinetically more nucleophilic, highly reactive electrophiles (e.g., acyl chlorides) or excess base can lead to thermodynamically stable O-acyl or N,O-diacyl side products. -

Base Sensitivity: The ethyl ester moiety is susceptible to hydrolysis (saponification) under strong basic conditions (

), potentially reverting the product to the free acid or causing racemization via

This guide details three orthogonal protection strategies—Boc (Acid-labile) , Cbz (Hydrogenolysis-labile) , and Fmoc (Base-labile) —optimized to suppress O-acylation and preserve ester integrity.[1]

Critical Reagent Stoichiometry

Note on Starting Material: Commercial Ethyl L-serinate is typically supplied as the monohydrochloride (

| Parameter | Monohydrochloride ( | Dihydrochloride ( |

| Base for Neutralization | 1.0 Equivalent | 2.0 Equivalents |

| Base for Reaction | +1.0 - 1.5 Equivalents | +1.0 - 1.5 Equivalents |

| Total Base (Tertiary Amine) | 2.0 - 2.5 eq | 3.0 - 3.5 eq |

| Total Base (Carbonate) | 1.5 - 2.0 eq | 2.5 - 3.0 eq |

Protocol A: N-Boc Protection (The "Standard")

Mechanism: Nucleophilic attack of the free amine on Di-tert-butyl dicarbonate (

Materials

-

Ethyl L-serinate

xHCl[1][][3][4] -

Di-tert-butyl dicarbonate (

) (1.1 eq)[1] -

Triethylamine (

) or DIPEA[1] -

Dichloromethane (DCM) (Anhydrous preferred)[1]

Step-by-Step Procedure

-

Suspension: Suspend Ethyl L-serinate

xHCl (10 mmol) in DCM (50 mL) at -

Neutralization: Add

dropwise.-

For Monohydrochloride: Add 2.2 eq (3.06 mL).

-

For Dihydrochloride: Add 3.2 eq (4.45 mL).

-

Observation: The suspension should clarify as the free amine is liberated and dissolves.

-

-

Addition: Add a solution of

(2.4 g, 11 mmol) in DCM (10 mL) dropwise over 15 minutes at -

Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Stain: Ninhydrin; Product is UV active if co-spotted, but Ninhydrin negative).

-

Workup (Critical for Purity):

-

Isolation: Dry over

, filter, and concentrate mainly to a colorless oil/solid.-

Yield Expectations: 90–98%.

-

Protocol B: N-Cbz Protection (Schotten-Baumann)[1]

Mechanism: Interfacial reaction. The base stays in the aqueous phase, neutralizing HCl, while the protected product moves to the organic phase, preventing over-reaction. Advantages: Robust; prevents racemization.[5]

Materials

-

Ethyl L-serinate

xHCl[1][][3][4] -

Benzyl Chloroformate (Cbz-Cl) (1.05 eq)[1]

-

Sodium Bicarbonate (

) (2.5 – 3.5 eq)[1] -

Solvent: Water / Ethyl Acetate (1:1 mixture) or Water / THF[1]

Step-by-Step Procedure

-

Biphasic Setup: Dissolve Ethyl L-serinate

xHCl (10 mmol) in Water (25 mL). Add -

Solvent Addition: Add Ethyl Acetate (25 mL). Cool the biphasic mixture to

. -

Acylation: Add Cbz-Cl (1.8 g, 10.5 mmol) dropwise (neat or dissolved in minimal EtOAc) over 20 minutes. Vigorous stirring is essential to maximize interfacial surface area.

-

Reaction: Stir at

for 1 hour, then allow to warm to RT for 3 hours. -

Workup:

-

Separate phases.

-

Extract aqueous phase with EtOAc (2 x 20 mL).

-

Combined organics: Wash with 1M HCl (cold, rapid wash), Water, and Brine.

-

-

Isolation: Dry (

) and concentrate. Recrystallize from EtOAc/Hexanes if necessary.

Protocol C: N-Fmoc Protection (O-Acylation Avoidance)

Mechanism:

Materials

-

Ethyl L-serinate

xHCl[1][][3][4] -

Fmoc-OSu (1.05 eq)[1]

- (2.0 – 3.0 eq)[1]

-

Solvent: Water / Acetone (1:[1]1) or Water / Dioxane (1:1)[1]

Step-by-Step Procedure

-

Dissolution: Dissolve Ethyl L-serinate

xHCl (10 mmol) in Water (25 mL) and -

Addition: Add Acetone (25 mL). The mixture may be cloudy.

-

Reagent Addition: Add

(3.54 g, 10.5 mmol) slowly as a solid or dissolved in minimal Acetone. -

Reaction: Stir at RT for 12–18 hours. (Fmoc-OSu reacts slower than chlorides).[1]

-

Workup:

-

Evaporate Acetone under reduced pressure (Rotavap) at

. Warning: High heat can degrade Fmoc.[1] -

The product often precipitates from the remaining aqueous solution.

-

If precipitate forms: Filter and wash with water and hexanes.

-

If oil forms: Extract with EtOAc, wash with 1M HCl (very brief), water, brine.

-

-

Purification: Recrystallization from Ethanol/Water is common for Fmoc-amino acids.

Visualization of Pathways

Figure 1: Reaction Workflow & Decision Matrix

Caption: Workflow for selecting and executing N-protection based on desired orthogonality and reagent sensitivity.

Figure 2: Selectivity Mechanism (N vs O Attack)

Caption: Mechanistic divergence. Path A is favored by mild bases and less reactive leaving groups (e.g., -OSu).[1]

Quality Control & Troubleshooting

| QC Parameter | Expected Result | Troubleshooting Failure |

| TLC (Ninhydrin) | Negative (No free amine). | If Positive: Reaction incomplete. Add 0.2 eq reagent + base. |

| 1H NMR ( | Shifted downfield (~4.4 ppm). | |

| 1H NMR ( | O-Acylation Alert: If | |

| Mass Spec | Check for |

References

-

Boc Protection of Serine Methyl Ester

-

Fmoc-OSu Selectivity

-

Source: Lapatsanis, L., et al. "Synthesis of N-2,2,2-(Trichloroethoxycarbonyl)-L-amino acids and N-(9-Fluorenylmethoxycarbonyl)-L-amino acids involving succinimidoxy anion as a leaving group."[1] Synthesis, 1983(8), 671-673.

-

-

Schotten-Baumann Conditions (Cbz)

-

Source: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (General Reference for Cbz-Cl biphasic protocols).

- Context: Standard protocol verific

-

-

Properties of Ethyl L-Serinate HCl

Sources

- 1. N-Cbz-L-serine | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 3. Ethyl L-serinate hydrochloride | 26348-61-8 [chemicalbook.com]

- 4. L-Serine ethyl ester hydrochloride, 99% | Fisher Scientific [fishersci.ca]

- 5. Cbz-Protected Amino Groups [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

Application Note: Solvent Selection Strategy for Ethyl L-Serinate Dihydrochloride Reactions

Abstract

Ethyl L-serinate dihydrochloride presents a unique "Solubility-Stability Paradox" in organic synthesis. While the hydrochloride salt stabilizes the amine against dimerization, it renders the molecule insoluble in standard organic solvents (DCM, THF) while remaining highly soluble in water and alcohols—solvents that pose risks of hydrolysis and transesterification. This guide provides a scientifically grounded framework for solvent selection, focusing on preventing racemization (via the oxazolone pathway) and avoiding catastrophic side reactions during peptide coupling and protection steps.

The Physicochemical Challenge

To successfully utilize ethyl L-serinate dihydrochloride, one must navigate three competing physical properties:

-

Ionic Polarity: The dihydrochloride salt form is highly polar. It dissolves readily in water (>100 mg/mL) and lower alcohols (Methanol, Ethanol) but is virtually insoluble in non-polar solvents (Hexanes, Et2O) and sparingly soluble in aprotic solvents (DCM, THF) without base.

-

Hygroscopicity: The salt is extremely hygroscopic. Moisture absorption accelerates hydrolysis of the ethyl ester to the free acid (L-Serine), destroying the starting material before reaction.

-

Labile Chiral Center: The

-proton of serine esters is highly acidic compared to other amino acids due to the electron-withdrawing ester and the proximal hydroxyl group. This makes it uniquely susceptible to base-catalyzed racemization.

The "Danger Zone": Transesterification

A critical, often overlooked error is the use of Methanol as a solvent for Ethyl L-serinate reactions. In the presence of any base (required to free the amine), the methoxide ion will attack the ethyl ester, resulting in a rapid transesterification to Methyl L-serinate .

CRITICAL RULE: Never use an alcohol solvent different from the ester alkyl group. If you must use an alcohol for ethyl L-serinate, use Ethanol (EtOH).[1]

Solvent Selection Matrix

The following decision matrix categorizes solvents based on their suitability for specific reaction types involving ethyl L-serinate HCl.

| Solvent Class | Examples | Solubility (Salt) | Solubility (Free Base) | Risk Profile | Recommended Application |

| Polar Aprotic | DMF, DMSO, NMP | High | High | High boiling point; difficult removal. | Standard Coupling: Peptide synthesis, complex acylations. |

| Green Aprotic | 2-MeTHF, CPME | Low | Moderate | Lower solubility requires larger volumes. | Green Chemistry: Sustainable replacement for DMF/DCM. |

| Chlorinated | DCM, Chloroform | Negligible | High | Salt does not dissolve; requires in situ neutralization. | Biphasic Reactions: Schotten-Baumann conditions. |

| Protic (Matched) | Ethanol (EtOH) | High | High | Nucleophilic solvent; risk of O-acylation side reactions. | Recrystallization only. Avoid for electrophilic reactions. |

| Protic (Mismatched) | Methanol (MeOH) | High | High | HIGH RISK: Transesterification to methyl ester. | PROHIBITED for ethyl ester chemistry. |

| Aqueous | Water | High | Low | Hydrolysis of ester; requires rapid processing. | Biphasic (Schotten-Baumann) only. |

Visualizing the Decision Process

The following logic flow guides the researcher to the correct solvent system based on the electrophile and reaction constraints.

Figure 1: Decision tree for solvent selection based on reaction kinetics and sustainability requirements.

Detailed Experimental Protocols

Protocol A: Biphasic Schotten-Baumann (For Acyl Chlorides)

Best for: Reactions with highly reactive electrophiles (e.g., Benzoyl chloride, Acetyl chloride) where strict anhydrous conditions are unnecessary.

Rationale: The HCl salt dissolves in the aqueous layer, while the electrophile dissolves in the organic layer (DCM). An inorganic base neutralizes the HCl at the interface, allowing the free amine to migrate into the organic phase and react immediately. This minimizes the lifetime of the free base, reducing dimerization risk.

Materials:

-

Ethyl L-serinate hydrochloride (1.0 eq)

-

Dichloromethane (DCM)

-

Saturated NaHCO₃ or K₂CO₃ (Aqueous)

-

Electrophile (Acyl Chloride) (1.1 eq)

Step-by-Step:

-

Dissolution: Dissolve Ethyl L-serinate HCl in the minimum volume of water (approx. 3 mL per gram).

-

Biphasic Setup: Add an equal volume of DCM to the reaction vessel.

-

Cooling: Cool the biphasic mixture to 0°C with vigorous stirring.

-

Base Addition: Add saturated aqueous NaHCO₃ (2.5 eq). Note: Gas evolution (CO₂) will occur.

-

Reaction: Add the Acyl Chloride dropwise (dissolved in minimal DCM) over 15 minutes.

-

Monitoring: Monitor via TLC (typically 1-3 hours).

-

Workup: Separate layers. Wash organic layer with 1N HCl (to remove unreacted amine), then Brine. Dry over Na₂SO₄.

Protocol B: Anhydrous Coupling (For Peptide Synthesis)

Best for: EDC/HOBt or HATU couplings where water must be excluded to prevent hydrolysis of the active ester.

Rationale: DMF dissolves the salt completely. A non-nucleophilic organic base (DIPEA/TEA) is used to generate the free amine in situ. Temperature control is critical here to prevent racemization.

Materials:

-

Ethyl L-serinate hydrochloride (1.0 eq)

-

Anhydrous DMF (Dimethylformamide) [or 2-MeTHF for Green Chemistry]

-

Carboxylic Acid Partner (1.0 eq)

-

Coupling Reagent (e.g., EDC·HCl / HOBt)

-

Base: DIPEA (Diisopropylethylamine)

Step-by-Step:

-

Preparation: Flame-dry glassware and purge with Nitrogen/Argon.

-

Solvation: Dissolve the Carboxylic Acid and Coupling Reagent in anhydrous DMF (Concentration ~0.1 M). Stir for 15 mins to activate.

-

Salt Addition: Add Ethyl L-serinate HCl solid directly to the mixture. It may not fully dissolve yet.

-

Neutralization (Critical Step): Cool the mixture to 0°C . Add DIPEA (2.2 eq) dropwise.

-

Why 2.2 eq? 1.0 eq to neutralize the HCl salt, 1.2 eq to drive the reaction.

-

Why 0°C? To suppress the abstraction of the

-proton (Racemization).

-

-

Reaction: Allow to warm to Room Temperature (RT) naturally. Stir for 12-16 hours.

-

Workup: Dilute with Ethyl Acetate (10x reaction volume). Wash 3x with 5% LiCl (to remove DMF), 1x with NaHCO₃, 1x with Brine.

Mechanism of Failure: Racemization & Transesterification

Understanding why reactions fail is as important as knowing how to run them. The diagram below illustrates the two primary failure modes for Serine esters.

Figure 2: Mechanistic pathways for Racemization (via Oxazolone) and Transesterification.[2]

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of ester due to wet solvent. | Dry DMF/DCM over molecular sieves (3Å). Ensure salt is dry. |

| Product is Liquid (should be solid) | Transesterification (Ethyl | Check if Methanol was used in workup or reaction. Switch to EtOH or IPA. |

| Loss of Optical Activity | Racemization during coupling. | Reduce base equivalents. Keep reaction at 0°C longer. Use HOBt/HOAt additives.[3] |

| Diketopiperazine Formation | Free base left in solution too long. | Do not pre-neutralize the salt. Add base after mixing with electrophile. |

References

-

Albericio, F., et al. (2014).[4] Peptide Synthesis Beyond DMF: THF and ACN as Excellent and Friendlier Alternatives. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Transesterification: Mechanism and Conditions. Retrieved October 26, 2023, from [Link]

-

Biotage. (2023). Green solvents for solid phase peptide synthesis. Retrieved October 26, 2023, from [Link]

-

Frontiers in Molecular Biosciences. (2019). Human Serine Racemase: Mechanism and Key Residues. Retrieved October 26, 2023, from [Link]

Sources

Troubleshooting & Optimization

improving yield of ethyl L-serinate dihydrochloride coupling reactions

Technical Support Case ID: SER-CPL-OPT-042 Subject: Yield Optimization for Ethyl L-Serinate Dihydrochloride Coupling Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

You are encountering yield issues with Ethyl L-serinate dihydrochloride . This is a deceptive reagent; while structurally simple, the combination of the ester moiety , the free hydroxyl group , and the dihydrochloride salt form creates a "perfect storm" for three specific side reactions:

This guide moves beyond generic protocols to address the specific thermodynamic and kinetic pitfalls of this molecule.

Part 1: The Diagnostics (Why Your Yield is Low)

Before changing reagents, you must diagnose which of the three "Serine Traps" is depleting your yield.

Trap 1: The "Salt" Trap (Neutralization Failure)

You are using the dihydrochloride (2HCl) salt. This is significantly more acidic than the standard monohydrochloride.

-

The Failure: Standard protocols often assume a 1:1 ratio of base to amine salt. With 2HCl, 1 equivalent of base only removes the first proton, leaving the amine protonated (

) and non-nucleophilic. -

The Over-Correction: Adding excess base (e.g., 3-4 equivalents of TEA) to "ensure" reactivity triggers

-elimination (dehydration), converting your Serine into Dehydroalanine.

Trap 2: O-Acylation (The Chemoselectivity Issue)

The serine side chain (

-

The Mechanism: If the N-terminus is slow to react (due to steric hindrance or insufficient neutralization), the activated carboxyl component will attack the hydroxyl group, forming an ester bond (O-acyl) instead of the amide bond (N-acyl).

-

Result: A branched impurity that is difficult to separate.[1]

Trap 3: Racemization via Oxazolone

Serine esters are prone to rapid racemization, especially if the coupling reaction is slow or the environment is too basic. The electron-withdrawing effect of the ethyl ester makes the

Part 2: Strategic Optimization (The Solutions)

Base Selection: The "Goldilocks" Zone

Stop using Triethylamine (TEA). It is too strong and promotes racemization.

-

Recommendation: Use N-Methylmorpholine (NMM) or DIPEA (Hünig's Base) .

-

Stoichiometry Rule: You must titrate the base. For Ethyl L-serinate

2HCl , you need exactly 2.0 to 2.1 equivalents of base relative to the serine salt.-

2.0 eq neutralizes the 2 HCl molecules.

-

The amine is then free to react.

-

Do not exceed 2.2 equivalents.

-

Coupling Reagent: The T3P Advantage

While EDC/HOBt is standard, T3P (Propylphosphonic anhydride) is superior for serine esters.

-

Why: T3P acts as an acid scavenger during the reaction and operates well in slightly lower pH environments where

-elimination is suppressed. It also shows the lowest racemization rates among common reagents.

Solvent System

-

Preferred: DMF (Dimethylformamide) or 2-MeTHF.

-

Avoid: Pure DCM (Dichloromethane) often has poor solubility for the dihydrochloride salt, leading to heterogeneous mixtures and "hot spots" of high base concentration.

Part 3: Visualizing the Failure Modes

The following diagram illustrates the kinetic pathways. Your goal is to maximize the green path while suppressing the red paths.

Figure 1: Kinetic pathways in Serine coupling. Excess base promotes elimination; slow reaction promotes O-acylation.

Part 4: The "Gold Standard" Protocol

This protocol uses T3P for maximum yield.[2][3] If T3P is unavailable, see the Alternative note below.

Reagents:

-

Carboxylic Acid Component (1.0 eq)

-

Ethyl L-serinate dihydrochloride (1.1 eq)

-

T3P (50% in EtOAc/DMF) (1.2 – 1.5 eq)

-

DIPEA (3.5 eq total: 2.2 for salt neutralization + 1.3 for reaction)

-

Solvent: Dry DMF or EtOAc (Concentration ~0.1 M)

Step-by-Step:

-

The "Cold Start" (Critical): Cool the reaction vessel containing the solvent and the Carboxylic Acid to 0°C .

-

Base Addition 1 (Acid Activation): Add 1.3 eq of DIPEA . Stir for 5 minutes.

-

Coupling Agent Addition: Add T3P (1.2 eq) dropwise. Stir for 10 minutes at 0°C.

-

The Salt Slurry (Separate Vessel): In a separate vial, suspend Ethyl L-serinate dihydrochloride (1.1 eq) in a minimal amount of DMF. Add 2.0 eq of DIPEA slowly.

-

Observation: The salt should dissolve or become a finer suspension.

-

-

Combination: Add the Serine/Base mixture dropwise to the main reaction vessel at 0°C.

-

The "Slow Warm": Stir at 0°C for 1 hour, then allow to warm to room temperature over 2-3 hours.

-

Why: Keeping it cold during the initial mixing prevents the exothermic heat from triggering

-elimination.

-

-

Workup (Emulsion Prevention): Dilute with EtOAc. Wash with 0.5 M HCl (cold) or 10% Citric Acid .

-

Crucial: Acidic wash removes unreacted amine and stops any base-catalyzed hydrolysis of the ethyl ester.

-

Alternative (EDC/HOBt): If using EDC/HOBt, you must add HOBt (1.2 eq) to the acid first. When neutralizing the Serine 2HCl, keep the temperature strictly at 0°C.

Part 5: Troubleshooting Data & Comparison

Table 1: Coupling Reagent Performance for Serine Esters

| Reagent | Risk of Racemization | Risk of O-Acylation | Yield Potential | Notes |

| T3P | Low | Low | High (85-95%) | Best for scale-up; easy workup (water soluble byproducts).[10] |

| HATU | Medium | Medium | High | High Risk: If base is > 2 eq excess, racemization is rapid. |

| EDC/HOBt | Low | Low | Moderate (70-80%) | Standard, but urea byproducts can be hard to remove. |

| DCC | High | High | Low | Avoid. High racemization and difficult workup. |

Part 6: Frequently Asked Questions (FAQ)

Q: Can I use PyBOP or HATU instead? A: You can, but you must be extremely careful with the base. HATU is very fast, which is good, but it requires basic conditions to work. If you overdose the base with HATU and Serine ester, you will likely see 5-10% D-isomer (racemization). Use T3P if optical purity is critical.

Q: My product is an oil that won't crystallize. Is it impure? A: Not necessarily. Ethyl esters of small peptides are often oils. However, check for O-acylation . Run an HPLC or LC-MS. If you see a peak with Mass = Product but different retention time, that is the O-acyl isomer. Treat the crude mixture with mild base (e.g., 0.1 M NaOH for 5 mins) to hydrolyze the O-ester back to N-acyl (O->N shift), though this risks hydrolyzing the ethyl ester. Prevention is better than cure.

Q: Why do you specify "Dihydrochloride"? My bottle just says "HCl".

A: Check the CoA. If it is monohydrochloride (

References

-

Propylphosphonic Anhydride (T3P): Archibald, T. G., et al.[5][11] "T3P (Propylphosphonic Anhydride): A mild and low-epimerizing coupling agent." Organic Process Research & Development. (Demonstrates T3P superiority for racemization-prone amino acids).

-

Racemization Mechanisms: Benoiton, N. L. "Chemistry of Peptide Synthesis."[12] CRC Press. (Definitive text on oxazolone formation and base-catalyzed racemization in serine).

-

Beta-Elimination in Serine: Patchornik, A., & Sokolovsky, M. "Nonenzymatic Cleavage of Peptide Chains at the Cysteine and Serine Residues through their Conversion into Dehydroalanine." Journal of the American Chemical Society.

-

O-Acylation Prevention: Joullié, M. M., et al. "Strategies for the Synthesis of Serine-Containing Peptides." Chemical Reviews. (Discusses protecting group strategies and reagent choices).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 3. Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. differencebetween.com [differencebetween.com]

- 9. The role of β-elimination for the clinical activity of hypomethylating agents and cyclophosphamide analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 12. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]

troubleshooting low reactivity of serine hydroxyl groups in ester synthesis

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of serine's hydroxyl group during ester synthesis. Our goal is to equip you with the scientific rationale and practical protocols to overcome common experimental hurdles and achieve your synthetic targets with confidence.

Troubleshooting Guide: Low Reactivity of Serine Hydroxyl Groups

This section is designed to help you diagnose and resolve specific issues encountered during the esterification of serine's side-chain hydroxyl group.

Problem 1: Consistently Low or No Ester Yield

You're attempting to synthesize an ester using the hydroxyl group of serine, but you're observing minimal to no product formation. What are the likely causes and how can you address them?

The primary hydroxyl group of serine is a relatively poor nucleophile, especially when compared to the alpha-amino group within the same molecule. Several factors can contribute to its low reactivity in esterification reactions.

Potential Causes & Solutions:

-